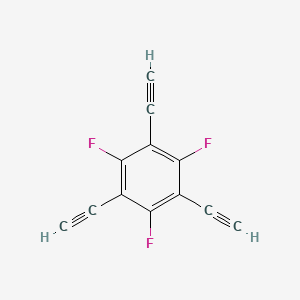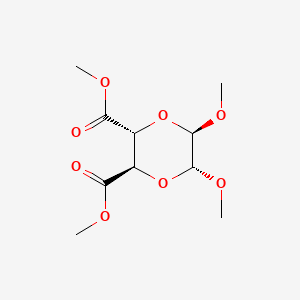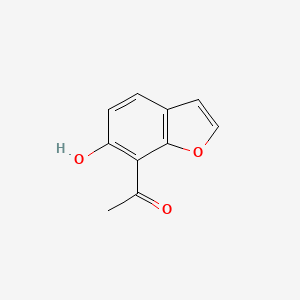
2-Bromo-1,1-diethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1-diethoxybutane is an organic compound with the molecular formula C6H13BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the bromine atom and the diethoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-diethoxybutane can be synthesized through the bromination of 1,1-diethoxybutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at a controlled temperature to prevent side reactions and to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored. The process includes the addition of bromine to 1,1-diethoxybutane under controlled conditions, followed by purification steps such as distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1-diethoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol can be used to induce elimination reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Oxidation and Reduction: Depending on the reaction, products can include carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1,1-diethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of drug molecules and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1-diethoxybutane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The diethoxy groups provide stability to the molecule and influence its reactivity in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,1-dimethoxyethane: Similar in structure but with methoxy groups instead of ethoxy groups.
2-Bromo-1,1-diethoxyethane: Similar but with a shorter carbon chain.
2-Bromo-1,1-dimethoxybutane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
2-Bromo-1,1-diethoxybutane is unique due to its specific combination of bromine and diethoxy groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C8H17BrO2 |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
2-bromo-1,1-diethoxybutane |
InChI |
InChI=1S/C8H17BrO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
JQLOELYADIUZLD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(OCC)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


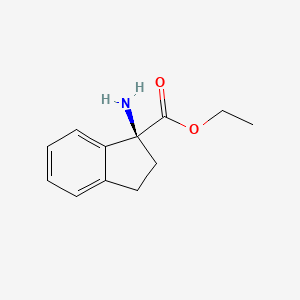
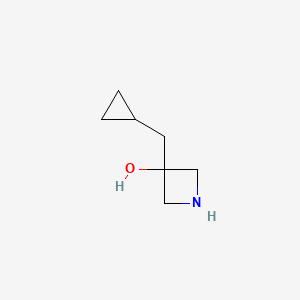
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
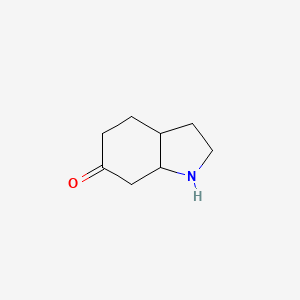
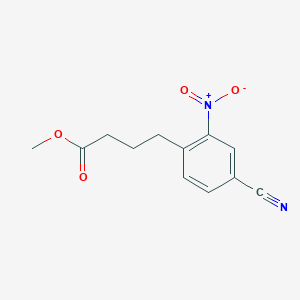
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)


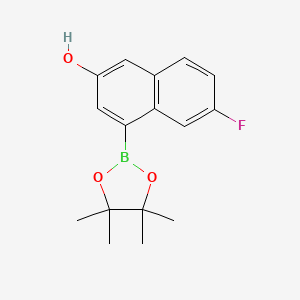
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)

